molecular formula C10H7N5 B14465775 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 73112-02-4

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B14465775
CAS No.: 73112-02-4
M. Wt: 197.20 g/mol
InChI Key: IYAFXQXRDBDNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This heterocyclic compound serves as a privileged core structure for designing novel therapeutic agents, particularly as a potent and selective inhibitor of biological targets like Lysine Specific Demethylase 1 (LSD1) . The aberrant overexpression of LSD1 is implicated in the progression of several human malignant tumors, including prostate, gastric, and breast cancers . By abrogating LSD1 activity, derivatives of this scaffold can inhibit cancer cell proliferation and suppress cell migration, presenting a promising strategy for epigenetic cancer therapy . Further research has established that structural modifications at the 7-position of this triazolopyrimidine core can fine-tune biological activity and selectivity . These derivatives have demonstrated potent, nanomolar-level antiproliferative activity against various cancer cell lines such as MGC-803 (gastric cancer) and PC3 (prostate cancer) . The mechanism of action for these optimized compounds extends beyond LSD1 inhibition and includes the suppression of EGFR expression, a significant oncogenic driver, induction of apoptosis, and an increase in intracellular reactive oxygen species (ROS) in cancer cells . The compound is supplied for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

73112-02-4

Molecular Formula

C10H7N5

Molecular Weight

197.20 g/mol

IUPAC Name

3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C10H7N5/c1-2-4-8(5-3-1)15-10-9(13-14-15)6-11-7-12-10/h1-7H

InChI Key

IYAFXQXRDBDNCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with nucleophiles such as potassium cyanide to yield 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5-carbonitrile . Another approach includes the use of Grignard reagents to form addition products like 7-alkylated derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Potassium Cyanide: Used in nucleophilic substitution reactions.

    Grignard Reagents: Employed in addition reactions to form alkylated products.

Major Products Formed

Scientific Research Applications

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound with the molecular formula C10H7N5C_{10}H_7N_5 and a molecular weight of 197.20 g/mol .

Chemical Structure and Identifiers

Key identifiers for 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine include:

  • PubChem CID: 12523165
  • IUPAC Name: 3-phenyltriazolo[4,5-d]pyrimidine
  • CAS Number: 73112-02-4
  • ** smiles:** C1=CC=C(C=C1)N2C3=NC=NC=C3N=N2
  • InChI: InChI=1S/C10H7N5/c1-2-4-8(5-3-1)15-10-9(13-14-15)6-11-7-12-10/h1-7H
  • InChIKey: IYAFXQXRDBDNCZ-UHFFFAOYSA-N

Potential Applications

While the search results do not explicitly detail the applications of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, they do provide some context clues:

  • Inhibitor Properties: 3H-[1,2,3]triazolo[4,5-d]pyrimidine compounds are noted for their potential use as mTOR kinase and PI3 kinase inhibitors .
    • mTOR (mammalian target of rapamycin) and PI3K (phosphatidylinositol-3 kinase) are enzymes involved in cell growth, proliferation, and survival . Inhibiting these kinases may have therapeutic applications in treating related diseases .
  • Related Compounds: A related compound, 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, is commercially available . This suggests that triazolopyrimidine derivatives, in general, may have uses in chemical research or pharmaceutical development.
  • Arsenic Research : Triazolopyrimidine derivatives might have a role in ameliorating the effects of arsenic exposure in vivo .

Mechanism of Action

The mechanism of action of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, the compound can prevent cancer cell proliferation and induce apoptosis . The molecular pathways involved include the disruption of signaling cascades essential for cell survival and growth.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties
Compound logP Water Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
3-Phenyl-3H-triazolo[4,5-d]pyrimidine 2.1 0.05 3.2 (human liver microsomes)
VAS2870 3.5 <0.01 1.8
Glycoside derivative (7a) 1.8 1.2 4.5

Biological Activity

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a fused triazole and pyrimidine ring system, which contributes to its unique pharmacological properties. The chemical formula is C10H8N6C_{10}H_8N_6 with a molecular weight of approximately 224.22 g/mol.

Structural Characteristics

The structure of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine includes:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Pyrimidine Ring : A six-membered ring with two nitrogen atoms.
  • Phenyl Group : A phenyl substituent at the 3-position of the triazole ring.

This arrangement enhances the compound's ability to interact with various biological targets, making it a subject of extensive research.

Biological Activities

Research indicates that 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibits several biological activities:

Antiplatelet Activity

One of the most notable activities of this compound is its potential as an antiplatelet agent . Studies suggest that it may function similarly to ticagrelor analogues, which are known for their effectiveness in preventing platelet aggregation. The presence of nitrogen atoms in its structure enhances its interaction with platelet receptors, potentially leading to significant antiplatelet effects.

Antibacterial Properties

In addition to antiplatelet activity, compounds in the triazolo-pyrimidine class have been investigated for antibacterial properties . Preliminary studies indicate that 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

The mechanism by which 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its biological effects likely involves:

  • Binding Affinity : Interaction with specific enzymes and receptors.
  • Enzyme Inhibition : Potential inhibition of kinases or other enzymes involved in cellular signaling pathways.
  • Nucleic Acid Interaction : Possible effects on DNA replication and transcription processes due to structural similarities with nucleobases.

Comparative Analysis

To better understand the uniqueness and potential applications of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
TicagrelorTriazolo[4,5-d]pyrimidineKnown antiplatelet drug; contains a cyclopropyl group enhancing activity
5-Amino-[1,2,3]triazolo[4,5-d]pyrimidineTriazolo-pyrimidineExhibits antibacterial properties; simpler structure
7-Methyl-[1,2,3]triazolo[4,5-d]pyrimidineTriazolo-pyrimidineMethyl substitution at the 7-position influences solubility and activity

The phenyl substitution at the 3-position of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine differentiates it from these compounds and may contribute to its dual action as both an antiplatelet and antibacterial agent.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antiplatelet Study : A study demonstrated that derivatives similar to 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibited significant inhibition of platelet aggregation in vitro. The findings suggested that modifications in the triazole or pyrimidine rings could enhance this activity further.
  • Antibacterial Research : Another research effort focused on synthesizing various triazolo-pyrimidines and assessing their antibacterial efficacy against common pathogens. Results indicated that certain substitutions increased potency against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for constructing the triazole ring. For example, cyclization of ethynylpyridine derivatives with azides under conditions using CuSO₄·5H₂O and sodium ascorbate in DMSO at 80–100°C achieves yields >70% . Alternative routes involve one-pot procedures using substituted pyrimidine precursors and nitrating agents, with yields dependent on stoichiometry and temperature control .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish positional isomers of triazolopyrimidines?

  • Methodology :

  • ¹H NMR : Protons adjacent to the triazole ring (e.g., H-5 and H-7 in the pyrimidine moiety) exhibit distinct splitting patterns due to anisotropic effects. For example, deshielded protons near electron-withdrawing groups resonate at δ 8.5–9.0 ppm .
  • IR : Stretching frequencies for C=N bonds in the triazole ring (1550–1600 cm⁻¹) and NH groups (3200–3400 cm⁻¹) help confirm substitution patterns .

Q. What are the stability considerations for storing 3-Phenyl-3H-triazolopyrimidine derivatives?

  • Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Moisture-sensitive derivatives require desiccants (e.g., silica gel). Purity >95% (HPLC) minimizes decomposition via intermolecular interactions .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 3-Phenyl-triazolopyrimidines to kinase enzymes?

  • Methodology :

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3TKY) to assess interactions between the triazole ring and ATP-binding pockets. Key parameters include ΔG values (<–8 kcal/mol for strong inhibitors) .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS) to identify residues (e.g., Lys33, Asp184) critical for π-π stacking and hydrogen bonding .

Q. How can conflicting bioactivity data (e.g., IC₅₀ values) across studies be resolved?

  • Methodology :

  • Standardization : Compare assays under identical conditions (e.g., ATP concentration, pH 7.4). For example, IC₅₀ discrepancies in kinase inhibition may arise from variations in enzyme sources (recombinant vs. native) .
  • Meta-analysis : Apply hierarchical clustering to datasets (e.g., PubChem BioAssay) to identify outliers caused by solvent effects (DMSO >1% alters membrane permeability) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of 3-Phenyl-triazolopyrimidines?

  • Methodology :

  • Directing groups : Introduce electron-donating substituents (e.g., –OCH₃) at C-5 to direct nitration to C-7. Yields improve from 50% to 85% with meta-directing effects .
  • Lewis acid catalysis : Use BF₃·Et₂O to stabilize transition states during Friedel-Crafts alkylation, favoring para-substitution on the phenyl ring .

Key Research Challenges

  • Synthetic bottlenecks : Scalability of CuAAC reactions for gram-scale synthesis (side reactions reduce yields >20% at >5 mmol scales) .
  • Biological specificity : Off-target effects in kinase inhibition due to conserved ATP-binding domains require structural tuning (e.g., fluorination at C-4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.